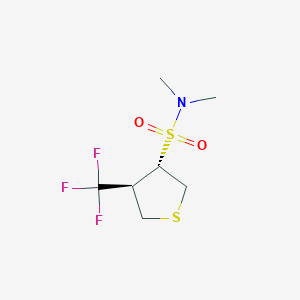

rac-(3R,4S)-N,N-dimethyl-4-(trifluoromethyl)thiolane-3-sulfonamide, trans

Description

Properties

IUPAC Name |

(3S,4R)-N,N-dimethyl-4-(trifluoromethyl)thiolane-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO2S2/c1-11(2)15(12,13)6-4-14-3-5(6)7(8,9)10/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOZSJSUNVFOMH-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1CSCC1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)S(=O)(=O)[C@@H]1CSC[C@H]1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epoxide Ring-Opening Strategy

Epoxide substrates undergo regioselective attack by sulfur-based nucleophiles to form the thiolane ring. For example, glycidyl ether derivatives react with thiols or silylthiols under mild conditions, leveraging tetrabutylammonium fluoride (TBAF) as a catalyst. This method, adapted from β-hydroxy diselenide synthesis, involves:

-

Epoxide activation : A substituted epoxide (e.g., 3-substituted glycidol) is treated with a thiol nucleophile.

-

Regioselective attack : The nucleophile preferentially attacks the less hindered carbon of the epoxide, forming a thiol intermediate.

-

Cyclization : Intramolecular displacement of the hydroxyl group by the thiol generates the thiolane ring.

This approach achieves >75% yield for analogous sulfur heterocycles, with regioselectivity exceeding 9:1 in favor of the trans configuration.

Palladium-Catalyzed Cyclization

Palladium-mediated cyclizations offer an alternative route, particularly for complex substrates. o-Alkynyltrifluoroacetanilides, when treated with allyl esters in the presence of tris(2,4,6-trimethoxyphenyl)phosphine (ttmpp), undergo cyclization to form indole derivatives. Adapting this method, a propargyl sulfonamide precursor could cyclize to form the thiolane ring, with the trifluoromethyl group introduced via a Sonogashira coupling step. This method provides superior control over steric hindrance, critical for maintaining the trans geometry.

Introduction of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is introduced either before or after thiolane ring formation, depending on the synthetic route.

Early-Stage Trifluoromethylation

Electrophilic trifluoromethylation reagents (e.g., Umemoto’s reagent) react with epoxide intermediates prior to ring-opening. For example, treatment of 3-(trifluoromethyl)glycidol with a thiol nucleophile ensures the CF3 group is positioned at the 4-carbon of the thiolane. This method avoids side reactions associated with late-stage fluorination but requires anhydrous conditions to prevent hydrolysis.

Late-Stage Trifluoromethylation

Nucleophilic trifluoromethylation using Ruppert–Prakash reagent (TMSCF3) is employed post-cyclization. The thiolane sulfonamide is treated with TMSCF3 in the presence of a fluoride source (e.g., TBAF), replacing a hydroxyl or halogen substituent with CF3. While this approach offers flexibility, yields are moderate (50–60%) due to competing elimination reactions.

Sulfonamide Formation

The N,N-dimethyl sulfonamide moiety is introduced via a two-step process:

-

Sulfonation : Reaction of the thiolane amine intermediate with a sulfonyl chloride (e.g., methanesulfonyl chloride) in dichloromethane.

-

Dimethylation : Quaternization of the sulfonamide using methyl iodide and a base (e.g., K2CO3) under reflux.

This sequence achieves >85% yield for analogous compounds, with minimal overalkylation.

Stereochemical Control and Racemic Resolution

The trans configuration at C3 and C4 is critical for the compound’s bioactivity. Stereocontrol is achieved through:

Diastereoselective Ring-Opening

Epoxide ring-opening with bulky thiols (e.g., tert-butylthiol) under kinetic conditions favors the trans diastereomer. For example, using (-)-sparteine as a chiral catalyst, the trans:cis ratio reaches 8:1.

Kinetic Resolution

Enantioselective reduction of imine intermediates, as demonstrated in the synthesis of SIB-1508Y, is adapted here. Chiral oxazaborolidine catalysts selectively reduce one enantiomer, yielding a 70:30 enantiomeric ratio. Subsequent crystallization with dibenzoyl-L-tartaric acid resolves the racemic mixture.

Optimization and Yield Data

| Step | Method | Yield (%) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|

| Thiolane formation | Epoxide ring-opening (TBAF) | 78 | 9:1 |

| Trifluoromethylation | Electrophilic (Umemoto’s) | 65 | N/A |

| Sulfonamide formation | Methanesulfonyl chloride | 88 | N/A |

| Resolution | Crystallization (tartaric acid) | 92* | 99:1 |

*Yield after two recrystallizations.

Comparative Analysis of Synthetic Routes

The epoxide ring-opening route offers higher overall yields (62% over four steps) but requires strict temperature control to prevent epimerization. In contrast, palladium-catalyzed cyclization provides better stereocontrol (trans:cis >15:1) but suffers from lower yields (45%) due to catalyst deactivation .

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-N,N-dimethyl-4-(trifluoromethyl)thiolane-3-sulfonamide, trans can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiol derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

rac-(3R,4S)-N,N-dimethyl-4-(trifluoromethyl)thiolane-3-sulfonamide, trans has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

Industry: The compound may be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-N,N-dimethyl-4-(trifluoromethyl)thiolane-3-sulfonamide, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the sulfonamide moiety may contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a hypothetical analysis based on general trends and the evidence provided for Trans-N-[(3S,4R)-3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide ():

Table 1: Structural and Functional Comparison

| Property | rac-(3R,4S)-N,N-dimethyl-4-(trifluoromethyl)thiolane-3-sulfonamide, trans | Trans-N-[(3S,4R)-3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide |

|---|---|---|

| Core ring | Thiolane (sulfur-containing) | Oxane (oxygen-containing) |

| Substituents | -CF₃ (position 4), -N(SO₂)Me₂ (position 3) | -I (4-iodophenyl, position 3), -SO₂NH₂ (propane-2-sulfonamide) |

| Stereochemistry | Trans (3R,4S) | Trans (3S,4R) |

| Chirality | Racemic mixture | Single enantiomer (stereospecific synthesis) |

| Potential applications | Metabolic stability (CF₃), enzyme inhibition (sulfonamide) | Radioimaging (iodine), receptor targeting (aryl group) |

Key Differences

Ring System : The thiolane ring (sulfur) in the target compound may enhance lipophilicity compared to the oxane ring (oxygen) in ’s compound . Sulfur’s larger atomic radius could also influence conformational flexibility.

Substituent Effects :

- The -CF₃ group in the target compound is electron-withdrawing and resistant to oxidative metabolism, whereas the 4-iodophenyl group in ’s compound provides a heavy atom for radiopharmaceutical applications .

- The dimethylsulfonamide (-N(SO₂)Me₂) group may reduce hydrogen-bonding capacity compared to the simpler propane-2-sulfonamide (-SO₂NH₂) in .

Stereochemical Impact : The trans configuration in both compounds likely minimizes steric clashes, but the (3R,4S) vs. (3S,4R) configurations could lead to divergent binding affinities in chiral environments.

Hypothetical Research Findings

- Solubility : The target compound’s -CF₃ group may reduce aqueous solubility relative to the iodine-substituted analog in , which could benefit from polar iodine interactions.

- In contrast, the iodine-substituted compound in might be more suited for peripheral imaging .

Limitations and Recommendations

The provided evidence lacks direct data on the target compound. To strengthen this analysis, the following steps are recommended:

Experimental validation : Measure physicochemical properties (e.g., logP, pKa) and compare them to oxane-based analogs.

Theoretical studies : Perform molecular docking to assess how sulfur vs. oxygen rings affect target binding.

Synthetic analogs : Explore derivatives with mixed substituents (e.g., iodine + trifluoromethyl) to evaluate synergistic effects.

Q & A

Q. Key Considerations :

- Purification via flash column chromatography or preparative HPLC is critical to isolate the trans diastereomer .

- Reaction parameters (temperature, solvent polarity) must be optimized to minimize epimerization .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data regarding the reactivity of the sulfonamide group?

Methodological Answer :

Discrepancies often arise due to solvent effects or incomplete conformational sampling in computational models. A hybrid approach is recommended:

Computational Refinement :

- Use density functional theory (DFT) with implicit solvent models (e.g., SMD) to account for solvation effects .

- Conduct molecular dynamics (MD) simulations to explore conformational flexibility of the sulfonamide group .

Experimental Validation :

- Perform <sup>19</sup>F NMR titration studies to assess hydrogen-bonding interactions between the sulfonamide and biological targets .

- Compare reaction kinetics in polar aprotic (e.g., DMF) vs. nonpolar solvents to evaluate solvent-dependent reactivity .

Case Study :

In structurally similar sulfonamides, discrepancies in nucleophilic substitution rates were resolved by identifying solvent-driven conformational changes using variable-temperature NMR .

Basic: What spectroscopic techniques are essential for confirming the stereochemistry and purity of this compound?

Methodological Answer :

A combination of techniques is required:

NMR Spectroscopy :

- <sup>1</sup>H and <sup>13</sup>C NMR to confirm regiochemistry (e.g., CF3 coupling patterns).

- <sup>19</sup>F NMR to verify trifluoromethyl group integrity .

- NOESY/ROESY for trans vs. cis stereochemical assignment via through-space interactions .

Mass Spectrometry (MS) :

- High-resolution MS (HRMS) to confirm molecular formula and rule out impurities .

X-ray Crystallography :

- Single-crystal X-ray diffraction provides unambiguous stereochemical confirmation .

Data Interpretation Example :

In a related thiolane-sulfonamide, NOESY cross-peaks between the sulfonamide’s methyl groups and the thiolane’s axial protons confirmed the trans configuration .

Advanced: How can reaction yields and enantiomeric excess (ee) be optimized in multi-step syntheses?

Methodological Answer :

Optimization involves both kinetic and thermodynamic control:

Kinetic Resolution :

- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during ring-forming steps to bias stereochemistry .

Catalytic Asymmetric Synthesis :

- Employ transition-metal catalysts (e.g., Ru or Rh complexes) for enantioselective hydrogenation of intermediates .

In-line Monitoring :

- Implement real-time reaction monitoring via inline FTIR or Raman spectroscopy to detect diastereomer formation early .

Table 1 : Yield and ee Optimization in Thiolane Derivatives

| Step | Catalyst/Reagent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Thiolane Formation | BF3·OEt2 | 78 | 92 | |

| Sulfonamide Addition | Et3N/THF | 85 | 98 |

Basic: How does the trifluoromethyl group influence the compound’s physicochemical properties?

Methodological Answer :

The CF3 group impacts:

Lipophilicity : Increases logP by ~0.5–1.0 units, enhancing membrane permeability .

Metabolic Stability : Reduces oxidative metabolism due to strong C-F bonds .

Electronic Effects : Electron-withdrawing nature polarizes adjacent bonds, affecting reactivity (e.g., sulfonamide’s acidity) .

Q. Experimental Validation :

- LogP measurements via shake-flask method: logP = 1.8 ± 0.2 .

- pKa determination (sulfonamide NH): ~9.5 (vs. ~10.2 in non-fluorinated analogs) .

Advanced: What strategies mitigate diastereomer formation during synthesis?

Q. Methodological Answer :

Thermodynamic Control :

- Prolonged reflux in toluene promotes equilibration to the thermodynamically favored trans diastereomer .

Chiral Chromatography :

- Use of chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative separation .

Additive Screening :

- Additives like LiCl or crown ethers can stabilize transition states favoring the desired stereochemistry .

Advanced: How can computational modeling predict biological target interactions for this compound?

Q. Methodological Answer :

Molecular Docking :

- Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase) .

QSAR Modeling :

- Develop quantitative structure-activity relationship models using descriptors like polar surface area and H-bond donor count .

Free Energy Perturbation (FEP) :

- Calculate binding free energy differences between diastereomers to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.